4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Cancer Stem Cell Targeting ALDH Inhibition Chemoresistance

Research on ALDH1A1/1A3 in cancer stem cells requires selective inhibition without confounding ALDH1A2 effects. This compound provides differential potency (ALDH1A1 IC50=450 nM, ALDH1A3 IC50=390 nM vs. ALDH1A2 IC50=670 nM). • ≥95% purity ensures reliable condensation yields for PROTAC VHL ligand synthesis • Validated scaffold for FAK degrader series (DC50=3 nM) • Immediate availability with batch-to-batch consistency

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 1330767-26-4
Cat. No. B1441820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
CAS1330767-26-4
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H9NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
InChIKeyWJBCZOBAEUCEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde: Inhibitor & PROTAC Building Block


4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde (CAS 1330767-26-4) is a small organic molecule featuring a benzaldehyde group para-substituted with a 4-methyl-1,3-thiazol-5-yl moiety. This specific substitution pattern creates a distinct molecular geometry and electronic profile that distinguishes it from other thiazole-containing aldehydes. Its primary documented biochemical activity is the inhibition of aldehyde dehydrogenase (ALDH) isoforms, a function not shared by all structural analogs [1]. Additionally, the compound serves as a key precursor for synthesizing complex molecules, including fragments used in VHL-recruiting PROTACs for targeted protein degradation .

1
ALDH isoform inhibition studies with selectivity profiling
2
PROTAC building block for VHL-recruiting ligands
3
Thiazole scaffold-based library synthesis with research-grade purity
Verified purity specification supports reproducible condensation reactions

Procurement: Why Exact Structure Matters


Generic substitution fails because the biological and synthetic utility of this compound is exquisitely dependent on its precise substitution pattern. The para-benzaldehyde group provides a reactive handle for condensation reactions, while the 4-methyl-1,3-thiazol-5-yl group imparts a specific shape and electronic character essential for molecular recognition. For example, its activity against ALDH1A1 is not a universal property of thiazoles; the 4-methyl and 5-phenyl substitutions are critical determinants of potency [1]. Similarly, in synthetic applications, alternative regioisomers (e.g., 2-thiazolyl or 4-thiazolyl) or compounds with different substituents on the thiazole ring (e.g., 2-amino-4-methylthiazole) will yield different reaction products and will not serve as a direct substitute for the intended downstream intermediates, such as those used in VHL-based PROTACs . Therefore, sourcing the exact compound, CAS 1330767-26-4, is non-negotiable for reproducible results.

Regioisomers (e.g., 2-thiazolyl) may produce different condensation products and bioactivity.
Thiazole substituents (e.g., 2-amino-4-methyl) alter electronic and steric profiles, limiting direct substitution.
Undefined purity grades may introduce impurities that confound ALDH assays or lower synthetic yield.

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde: Comparative Evidence


Selective ALDH1A1/1A3 Inhibition

In a head-to-head comparison using standardized enzymatic assays, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde demonstrates a clear differentiation profile against three key human aldehyde dehydrogenase isoforms. It inhibits ALDH1A1 and ALDH1A3 with significantly higher potency than ALDH1A2, a selectivity that is not observed with many pan-ALDH inhibitors like DEAB (N,N-diethylaminobenzaldehyde) [1]. This profile is critical for researchers investigating cancer stem cell biology, where selective inhibition of ALDH1A1 and ALDH1A3 is desired over ALDH1A2, which plays a role in normal retinoid metabolism.

ALDH Isoform Selectivity
Head-to-head
ALDH1A1 IC50 450 nM vs DEAB 210 nM; ALDH1A2 IC50 670 nM vs 400 nM
Supports selectivity profiling for ALDH1A1/1A3 over ALDH1A2
Recombinant enzyme assay, NADPH reduction
Cancer Stem Cell Targeting ALDH Inhibition Chemoresistance

Verified Chemical Identity

The compound's identity is unambiguously defined by the globally recognized Chemical Abstracts Service (CAS) Registry Number 1330767-26-4. This is a critical differentiator from other thiazole-benzaldehyde isomers or analogs. For example, the close structural analog 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde would have a distinct CAS number and, consequently, different chemical properties and reactivity. The specific CAS RN 1330767-26-4 is assigned to the 5-yl substituted thiazole, a crucial detail for ensuring the correct material is ordered and used in validated protocols [1].

CAS Registry Number
Specification review
CAS 1330767-26-4 (IUPAC defined)
Unambiguous identity; eliminates isomer substitution risk
1:1 mapping to molecular structure
Chemical Identity Regulatory Compliance Supply Chain Integrity

Research-Grade Purity Specification

Multiple commercial sources list a minimum purity of 95% for this compound, as determined by HPLC, NMR, or GC analysis [1]. This specification is a quantifiable baseline that ensures the material is suitable as a research intermediate or biochemical tool. In contrast, many non-commercial or lower-grade analogs may have undefined or lower purity, which can introduce confounding variables in biological assays or lead to lower yields in subsequent synthetic steps.

Purity Specification
Supplier data
Reported ≥95% (HPLC, NMR, GC)
Baseline for reproducible synthesis and assay
Verify lot-specific COA
Analytical Chemistry Quality Control Synthetic Yield

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde: Application Scenarios


ALDH1A1/1A3-Dependent Cancer Stem Cell Research

Based on the direct, head-to-head enzymatic inhibition data showing differential potency against ALDH1A1 (IC50=450 nM) and ALDH1A3 (IC50=390 nM) versus ALDH1A2 (IC50=670 nM), this compound is a valuable tool for studying cancer stem cell (CSC) populations in tumors such as breast, ovarian, and lung cancer [1]. Unlike the pan-inhibitor DEAB, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde offers a distinct selectivity profile that can help dissect the specific roles of ALDH1A1 and ALDH1A3 in CSC self-renewal and drug resistance, without the confounding effects of potent ALDH1A2 inhibition. This makes it a preferred reagent for academic and pharmaceutical labs focused on developing ALDH1A1/1A3-selective therapeutics.

VHL-Recruiting PROTAC Synthesis

The compound is a critical synthetic precursor for generating complex VHL ligands, a core component of PROTACs (Proteolysis Targeting Chimeras). Specifically, the 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde framework is used to synthesize the VHL-binding warhead found in molecules like the potent and selective PROTAC FAK degrader 1 (IC50 = 6.5 nM, DC50 = 3 nM) . Substituting this aldehyde with a regioisomer or a different thiazole derivative would alter the geometry and binding affinity of the final PROTAC molecule, potentially rendering it inactive. The documented use of this exact scaffold in a highly active degrader validates its procurement for research groups building and optimizing next-generation PROTACs.

Thiazole Scaffold-Based Antimicrobial & Anticancer Discovery

The compound's bifunctional nature—possessing both a reactive aldehyde and a bioactive thiazole core—makes it an ideal building block for diversity-oriented synthesis in medicinal chemistry [1]. Its ≥95% purity specification ensures reliable yields in condensation reactions with amines or hydrazines to form imines or hydrazones, which are common pharmacophores in antimicrobial and anticancer drug candidates [1]. Using this specific building block allows for the systematic exploration of structure-activity relationships (SAR) around the 4-methyl-5-phenylthiazole motif, a privileged structure in drug discovery, with the confidence that the starting material's identity and purity are well-defined.

Application
Selection Property
Validation Focus
ALDH1A1/1A3 Selectivity Profiling in Cancer Models
Isoform selectivity over ALDH1A2
ALDH activity assays in relevant cell lines
VHL Ligand Synthesis for PROTAC Development
Aldehyde reactivity for condensation
Product yield and structural confirmation
Diversity-Oriented Thiazole Library Synthesis
Bifunctional building block (aldehyde + thiazole)
Reaction scope and purity of derived compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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